molecular formula C17H23N5O3 B2694590 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-77-0

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2694590
CAS No.: 899751-77-0
M. Wt: 345.403
InChI Key: OHIYBRHDKAQALD-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that features a unique structure combining a piperidine ring with an oxazolo[2,3-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolo[2,3-f]purine core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,6,7-trimethyl-3-(2-(morpholin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 1,6,7-trimethyl-3-(2-(piperazin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-11-12(2)25-16-18-14-13(22(11)16)15(23)21(17(24)19(14)3)10-9-20-7-5-4-6-8-20/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYBRHDKAQALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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